6-Bromopicolinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

6-Bromopicolinic acid belongs to the family of pyridine carboxylic acids, which are heterocyclic compounds characterized by a pyridine ring bearing at least one carboxyl group. cymitquimica.com Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are notable for their role as bidentate chelating agents, capable of coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen. This chelating ability is a cornerstone of their utility in coordination chemistry and has biological implications, as seen in the role of picolinic acid in the transport of metal ions like zinc. The introduction of substituents onto the pyridine ring, as in the case of this compound, systematically modifies the electronic properties, steric profile, and reactivity of the parent molecule, allowing for fine-tuning of its chemical behavior.

Significance of Halogenated Pyridine Scaffolds in Synthetic Design

Halogenated pyridines are crucial intermediates in organic synthesis. eurekalert.org The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a multitude of chemical transformations. eurekalert.orgchemimpex.com The carbon-bromine bond is particularly amenable to participating in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. ambeed.com These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound, located at the 6-position, activates the molecule for such coupling reactions, making it an invaluable precursor for creating a diverse range of substituted pyridine derivatives.

Overview of Research Trajectories for this compound

Research involving this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. In synthetic chemistry, it is widely employed as a versatile building block for more complex molecules. chemimpex.comresearchgate.net Its ability to undergo substitution and coupling reactions makes it a key starting material for creating libraries of compounds for various applications. In medicinal chemistry, the this compound scaffold is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential anticancer and antiviral agents. chemimpex.comontosight.aigoogle.com In the realm of materials science and coordination chemistry, it serves as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers, with potential applications in optics and catalysis. ontosight.aidntb.gov.ua

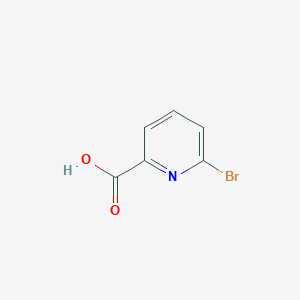

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURXQNUIGWHWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344021 | |

| Record name | 6-Bromopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-87-4 | |

| Record name | 6-Bromopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromopicolinic Acid and Its Precursors

Established Chemical Synthesis Pathways

The creation of the 6-bromopicolinic acid structure is governed by the principles of pyridine (B92270) chemistry. The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions, while making electrophilic substitution more challenging than in benzene (B151609). uoanbar.edu.iq

Achieving regioselective halogenation at the C-6 position is a critical step in many synthetic routes. Direct halogenation of the pyridine ring can be difficult and may lead to a mixture of products due to the ring's electronic properties. uoanbar.edu.iqacs.org To overcome this, specific strategies are employed.

Direct Bromination of Picolinic Acid : One industrial-scale approach involves the direct bromination of picolinic acid. This reaction is typically carried out by treating picolinic acid with bromine (Br₂) in a solvent such as acetic acid at elevated temperatures.

Halogen Exchange : A common and effective method is halogen exchange. This pathway often begins with a more readily available halogenated picolinic acid, such as 6-chloropicolinic acid. The chloro-substituent is then exchanged for a bromo-substituent by reacting it with a strong bromine source, like concentrated hydrobromic acid (HBr), often under reflux conditions. A similar strategy can be used to convert a 6-fluoro substituent into a 6-bromo group. google.com

Halogenation via Pyridine N-Oxide : To circumvent the regioselectivity issues of direct halogenation on a pyridine ring, a widely used strategy involves the N-oxide derivative. The oxidation of the pyridine nitrogen to an N-oxide activates the C2 and C6 positions for electrophilic attack. Subsequent reaction with a halogenating agent like phosphorus oxybromide (POBr₃) can install a bromine atom selectively at the C2 or C6 position. acs.org This method offers a practical route to 2-halo-substituted pyridines under milder conditions than direct halogenation. acs.org

Table 1: Comparison of Halogenation Strategies for the Pyridine Ring at C-6

| Method | Starting Material | Key Reagents | Typical Conditions | Advantage |

|---|---|---|---|---|

| Direct Bromination | Picolinic Acid | Br₂, Acetic Acid | 90°C | Direct, suitable for industrial scale. |

| Halogen Exchange | 6-Chloropicolinic Acid | Concentrated HBr (48%) | Reflux | High efficiency for specific conversion. |

An alternative synthetic strategy involves introducing the carboxylic acid group at the C-2 position of a pre-existing 6-bromopyridine ring.

Electrochemical Carboxylation : A notable method is the electrochemical carboxylation of bromopyridine derivatives. For instance, a related compound, 2-amino-5-bromopyridine, has been successfully carboxylated using carbon dioxide (CO₂) in an ionic liquid medium. researchgate.net This technique avoids the use of toxic catalysts and volatile organic solvents. The process involves the electrochemical reduction of the bromopyridine, which then reacts with CO₂ to form the corresponding carboxylic acid. researchgate.net This approach is a modern, greener alternative for the fixation of CO₂ into organic molecules.

Derivatization Strategies Post-Synthesis

Once synthesized, this compound is a versatile building block. Its carboxylic acid group can undergo typical acid reactions, while the bromine atom at the C-6 position serves as a handle for introducing a wide array of functional groups, primarily through cross-coupling reactions. dtic.milnih.gov

Esterification of the carboxylic acid is a common derivatization step, often performed to increase the compound's solubility in organic solvents or to protect the acid group during subsequent reactions.

The synthesis of methyl 6-bromopicolinate is a well-documented transformation achieved through several standard methods.

Acid-Catalyzed Esterification : A classic Fischer esterification can be performed by refluxing this compound in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. rsc.org

Reaction with Alkyl Halides : this compound can be deprotonated with a base, and the resulting carboxylate can be reacted with an alkyl halide. A common procedure uses methyl iodide as the methyl source and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile. dtic.milresearchgate.net

Reaction with Diazomethane : Methylation can also be achieved by reacting this compound with diazomethane. scribd.com

Table 2: Synthetic Methods for Methyl 6-Bromopicolinate

| Method | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Methanol, Sulfuric Acid (catalytic) | Methanol | Reflux | 77% | rsc.org |

| Alkylation with Methyl Iodide | Methyl Iodide, DBU | Acetonitrile | Room Temp, 12h | Not specified | dtic.milresearchgate.net |

The bromine atom at the C-6 position is readily displaced or utilized in cross-coupling reactions to build more complex molecular architectures.

Sonogashira Coupling : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. For example, methyl 6-bromopicolinate can be coupled with terminal alkynes, such as phenylacetylene (B144264) or ethynyltrimethylsilane, in a Sonogashira reaction. dtic.milrsc.org This reaction typically employs a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(IV), a copper(I) co-catalyst, and a base like triethylamine. dtic.milrsc.org

Introduction of Amino Groups : Further functionalization can include the introduction of other groups onto the pyridine ring. For example, an amino group can be introduced at the 3-position to produce 6-amino-3-bromopicolinic acid, which enhances properties like hydrogen-bonding capacity.

Table 3: Examples of Derivatization via Cross-Coupling Reactions

| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Methyl 6-bromopicolinate | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, PPh₃, NEt₃ | Methyl 6-phenylethynyl picolinate (B1231196) | dtic.mil |

Introduction of Additional Functional Groups

Amination for Substituted Analogues

The introduction of an amino group to the picolinic acid scaffold, particularly in the presence of a bromine substituent, is a key transformation for creating a diverse range of analogues. One common strategy involves the amination of 6-bromopyridine derivatives. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this method, a 6-bromopyridine derivative is reacted with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Another approach is to start with a pre-aminated pyridine ring and subsequently introduce the bromine atom. For instance, obtaining 6-bromo-substituted pyridin-2-amine can be accomplished by the bromination of pyridin-2-amine precursors. Alternatively, this compound itself can serve as a starting material. It can be converted to its acid chloride, which then undergoes amide coupling with an appropriate amine. The introduction of an amino group can also be achieved at other positions of the pyridine ring to yield compounds like 6-amino-3-bromopicolinic acid, which is noted for its potential as a pharmaceutical intermediate due to its hydrogen-bonding capabilities.

A study on the synthesis of various aminopicolinic acid derivatives describes the synthesis of 4-aminopicolinic acid from picolinic acid N-oxide through nitration followed by catalytic hydrogenation. umsl.edu This highlights a general strategy for introducing an amino group onto the picolinic acid ring system.

Emerging and Niche Synthetic Techniques

Beyond traditional synthetic methods, enzymatic and stereoselective approaches are gaining traction for the synthesis of picolinic acid derivatives, offering pathways to novel and structurally complex analogues.

Enzymatic Routes to Related Picolinic Acid Derivatives

Enzymatic synthesis presents a green and efficient alternative for producing picolinic acid and its derivatives. One notable method utilizes catechol 2,3-dioxygenase (C23O) to catalyze the cleavage of catechols into 2-hydroxymuconic semialdehydes (HMS). tandfonline.com These intermediates can then undergo non-enzymatic cyclization in the presence of ammonia (B1221849) to form picolinic acids. tandfonline.com This biocatalytic approach has been successfully employed to synthesize picolinic acid, as well as substituted derivatives such as 5-methylpicolinic acid, 6-methylpicolinic acid, and 5-chloropicolinic acid, from their corresponding catechols with yields ranging from 47% to 68%. tandfonline.com

The degradation of picolinic acid by microorganisms also reveals potential enzymatic pathways. For example, the bacterium Alcaligenes faecalis JQ135 can hydroxylate picolinic acid to 6-hydroxypicolinic acid using the enzyme PicA. nih.gov This enzymatic hydroxylation demonstrates a potential route for the synthesis of hydroxylated picolinic acid derivatives.

Table 1: Enzymatic Synthesis of Picolinic Acid Derivatives

| Starting Catechol | Product | Yield |

|---|---|---|

| Catechol | Picolinic acid | 59% |

| 3-Methylcatechol | 6-Methylpicolinic acid | 68% |

| 4-Methylcatechol | 5-Methylpicolinic acid | 54% |

Data sourced from a study on the enzymatic synthesis of picolinic acids using catechol 2,3-dioxygenase. tandfonline.com

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of picolinic acid is crucial for applications in drug discovery and materials science. Asymmetric reductive amination is a powerful strategy for the enantioselective synthesis of chiral amines, which can be incorporated into picolinic acid derivatives. researchgate.net This method involves the formation of an imine followed by a one-pot reduction, often catalyzed by a chiral catalyst, to produce a chiral amine. researchgate.net

Another approach involves the use of chiral auxiliaries. For instance, chiral sulfinamides can be condensed with a ketone to form a chiral sulfinylketimine, which is then reduced to yield an α-chiral primary amine. researchgate.net These chiral amines can then be coupled with a picolinic acid derivative. The stereoselective reduction of imines using trichlorosilane, catalyzed by chiral Lewis bases such as cinchona-based picolinamides, is another established method for producing enantio-enriched amines that can be used to synthesize chiral picolinic acid analogues. mdpi.com

Research has also demonstrated the stereoselective synthesis of a viridiofungin analogue from a chiral tetrahydrofuran-carboxylic acid, highlighting the application of stereoselective methods in creating complex molecules with defined stereochemistry. rsc.org

Advanced Reactivity and Mechanistic Investigations

Photochemical Transformations

The photochemistry of 6-bromopicolinic acid is characterized by the cleavage of the carbon-bromine bond, a process known as photodehalogenation. This can proceed through either heterolytic or homolytic pathways, depending on the reaction conditions.

In aqueous solutions, the photodehalogenation of this compound can occur via a heterolytic mechanism. nih.govrsc.org This pathway involves the cleavage of the carbon-bromine bond to form a carbocation and a bromide ion. The photolysis of 6-bromopicolinate in water is a complex process that yields both 6-hydroxypicolinic acid and hydroxybipyridines. nih.govrsc.org The formation of these products suggests that both heterolytic and homolytic pathways are operative in aqueous environments. nih.govrsc.org

Homolytic photodehalogenation involves the cleavage of the carbon-bromine bond to produce a 2-carboxypyridinyl radical and a bromine atom. This mechanism is particularly significant in mixed solvent systems, such as a 1:1 mixture of 2-propanol and water. nih.govrsc.org In this environment, the photolysis of this compound leads to a variety of products, including 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine (B92270), and bipyridines, indicating a less selective reaction pathway. nih.govrsc.org The detection of the Br₂⁻ radical ion provides evidence for the formation of bromine atoms, which subsequently react with bromide ions present in the solution. nih.govrsc.org This homolytic cleavage is initiated from the triplet excited state of the molecule. nih.govrsc.org

The photoreactivity of this compound is intrinsically linked to its triplet excited state. nih.govrsc.org Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. It is from this triplet state that the homolysis of the C-Br bond occurs. nih.govrsc.org The triplet excited state of the zwitterionic form of this compound has been detected at a pH of 1, with a maximum absorption at 320 nm. rsc.org The involvement of the triplet state is further supported by quenching experiments with oxygen and methyl acrylate, which are known triplet quenchers. nih.govrsc.org

The presence of halide ions, particularly chloride and bromide, significantly influences the photolytic behavior of this compound. rsc.orgnih.gov

Bromide Ions (Br⁻): Bromide ions have been found to trap the triplet excited states of both the anionic and zwitterionic forms of 6-halopicolinic acids. rsc.orgnih.gov This interaction, however, does not lead to the formation of secondary transient species, suggesting that the resulting charge transfer intermediates undergo dissipative processes. rsc.orgnih.gov The quenching rate constant for the interaction of Br⁻ with the triplet zwitterion of 6-chloropicolinic acid is 8 x 10⁸ mol⁻¹ dm³ s⁻¹. rsc.orgnih.gov

Chloride Ions (Cl⁻): In contrast, chloride ions exhibit a more complex and reactive role. The photolysis of this compound is dramatically enhanced in the presence of chloride ions, leading to the formation of 6-chloropicolinic acid in approximately 90% chemical yield. rsc.orgnih.gov This indicates an efficient halogen exchange reaction mediated by the photochemical process. Chloride ions trap the triplet excited state of the zwitterionic form of the acid, leading to a high quantum yield of radicals. rsc.orgnih.gov This interaction facilitates the formation of the 6-bromo-2-carboxypyridinyl radical, which has been characterized by its absorption maxima at 318 nm with a shoulder at 370 nm. rsc.orgnih.gov

The solvent system plays a crucial role in dictating the dominant photochemical pathway of this compound. nih.govrsc.org

Aqueous Systems: In aqueous solutions, particularly at a pH of 5.4, the photolysis of 6-bromopicolinate leads to the formation of 6-hydroxypicolinic acid with a yield of 78%, along with hydroxybipyridines. nih.govrsc.org This suggests a combination of heterolytic and homolytic processes occurring in water. nih.govrsc.org The photolysis of the related 6-chloropicolinate in deoxygenated water at pH 5.4 yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole, highlighting the influence of the halogen substituent. nih.govrsc.org

Mixed Solvent Systems (2-Propanol-Water): In a 1:1 mixture of 2-propanol and water, the photolysis of this compound becomes less selective, yielding a mixture of 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine, and bipyridines. nih.govrsc.org This shift in product distribution points towards a predominantly homolytic photodehalogenation mechanism in the mixed solvent system. nih.govrsc.org

The following table summarizes the photolysis products of 6-halopicolinates under different conditions:

| Compound | Solvent System | pH | Major Products | Yield |

| 6-Bromopicolinate | Aqueous | 5.4 | 6-Hydroxypicolinic acid, Hydroxybipyridines | 78% |

| 6-Chloropicolinate | Deoxygenated Water | 5.4 | 6-Hydroxypicolinic acid, Substituted pyrrole | 70% |

| This compound | 2-Propanol-Water (1:1) | - | 6-Hydroxypicolinic acid, 2-Carboxypyridine, Pyridine, Bipyridines | Unselective |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Recent advancements have explored the use of palladium catalysts for introducing the bromine atom at the 6-position of the picolinic acid scaffold. One of the most prominent applications is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide. nih.gov

Key parameters for successful palladium-catalyzed cross-coupling reactions with this compound derivatives include:

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used at low catalyst loadings (0.5–1 mol%).

Base: A base, such as potassium carbonate or triethylamine, is required to facilitate the reaction by deprotonating intermediates.

Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dioxane are often employed, with reactions typically conducted at elevated temperatures (e.g., 80°C).

Challenges in these reactions can include achieving high regioselectivity, as competing coupling at other positions on the pyridine ring can occur. Careful optimization of the ligand, solvent, and other reaction conditions is often necessary to achieve the desired outcome. The cost of palladium catalysts can also be a consideration for large-scale industrial applications.

The following table outlines typical conditions for palladium-catalyzed cross-coupling reactions involving picolinic acid derivatives:

| Parameter | Details |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Catalyst Loading | 0.5–1 mol% |

| Base | Potassium carbonate, Triethylamine |

| Solvent | Tetrahydrofuran (THF), Dioxane |

| Temperature | 80°C |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. acs.org this compound serves as a competent aryl halide partner in this reaction, allowing for the substitution of its bromine atom with various aryl or alkyl groups. The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates involved. acs.org For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) or those incorporating specialized phosphine (B1218219) ligands such as SPhos are often employed. acs.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

| Component | Examples | Purpose / Notes |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), SPhos-Pd G3 | Facilitates the oxidative addition and reductive elimination steps in the catalytic cycle. acs.org |

| Base | K₂CO₃, K₃PO₄, KᵗBuO, Triethylamine | Activates the organoboron species and neutralizes acid formed during the reaction. acs.org |

| Solvent | Dioxane, Tetrahydrofuran (THF), Toluene | Solubilizes reactants and influences catalyst stability and reactivity. acs.org |

| Boron Reagent | Arylboronic acids (e.g., Phenylboronic acid), Alkylboronic acids | Source of the new carbon-based substituent. acs.org |

| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |

Sonogashira Coupling with Phenylacetylene (B144264)

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org For this compound, direct coupling with phenylacetylene can be challenging due to the presence of the acidic carboxylic acid proton. A more effective strategy involves a two-step process. First, the carboxylic acid is converted to its methyl ester, methyl 6-bromopicolinate. This transformation is often achieved using reagents like methyl iodide in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). dtic.mil

The resulting ester then undergoes a palladium-catalyzed Sonogashira coupling with phenylacetylene. dtic.mil This reaction typically requires a copper(I) co-catalyst. The process yields methyl 6-phenylethynyl picolinate (B1231196), which can subsequently be hydrolyzed back to the carboxylic acid if desired. dtic.mil

Table 2: Two-Step Sonogashira Coupling of this compound with Phenylacetylene

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Esterification | This compound | Methyl iodide, DBU | Methyl 6-bromopicolinate | dtic.mil |

| 2. Coupling | Methyl 6-bromopicolinate, Phenylacetylene | Palladium catalyst, Copper(I) co-catalyst | Methyl 6-phenylethynyl picolinate | dtic.mil |

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This effect makes pyridine significantly less reactive towards electrophilic aromatic substitution than benzene (B151609), akin to a highly deactivated benzene derivative like nitrobenzene. uomus.edu.iqnowgonggirlscollege.co.in

In this compound, the deactivating effect of the ring nitrogen is compounded by the strong electron-withdrawing inductive effects of both the bromine atom at the 6-position and the carboxylic acid group at the 2-position. These groups further reduce the electron density of the aromatic ring, making it exceptionally resistant to attack by electrophiles. nowgonggirlscollege.co.inlibretexts.org Electrophilic substitution, if it were to occur under extremely harsh conditions, would be directed to the 3- or 5-positions, which are the least electron-deficient carbons on the ring. nowgonggirlscollege.co.in However, due to this profound deactivation, standard electrophilic substitution reactions like Friedel-Crafts alkylation or acylation are generally not successful, and this pathway is not considered a synthetically viable method for functionalizing this compound. uoanbar.edu.iquomus.edu.iq

Other Reactive Transformations Facilitated by the Bromine Atom

Beyond palladium-catalyzed cross-coupling, the bromine atom on this compound enables several other important transformations.

One key reaction is nucleophilic aromatic substitution (SNAr) , where the bromine atom is displaced by a nucleophile. The electron-deficient nature of the pyridine ring, particularly at the carbon bearing the bromine (C6), makes it susceptible to attack by strong nucleophiles.

Another powerful strategy is halogen-metal exchange . Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium at low temperatures, can replace the bromine atom with lithium. researchgate.netsemanticscholar.org This generates a highly reactive pyridyl-lithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce new functional groups. This method provides an alternative route to functionalization that is complementary to cross-coupling reactions.

Additionally, specific photochemical reactions have been reported. For instance, photolysis of this compound in the presence of chloride ions can lead to a photochemical halogen exchange , yielding 6-chloropicolinic acid with high efficiency.

Table 3: Summary of Other Transformations at the Bromine Position

| Transformation Type | Reagent Class | Resulting Intermediate/Product | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., NaN₃, KSR) | 6-substituted picolinic acid | The electron-deficient ring facilitates the displacement of the bromide ion. |

| Halogen-Metal Exchange | Organolithium reagents (e.g., n-BuLi) | 6-lithiated picolinic acid derivative | Creates a potent nucleophilic intermediate for reaction with electrophiles. researchgate.netsemanticscholar.org |

| Photochemical Halogen Exchange | Chloride ions, UV light | 6-Chloropicolinic acid | A specific transformation driven by photochemical energy. |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Coordination Modes

N,O-Chelation to Metal Centers

6-Bromopicolinic acid typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the deprotonated carboxylate group. This N,O-chelation forms a stable five-membered ring with the metal center. iucr.orgiucr.org This mode of coordination has been observed in a variety of metal complexes, including those with copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II). iucr.orgresearchgate.netirb.hromu.edu.tr The formation of these chelate rings is a driving force for the assembly of discrete molecular complexes and extended coordination polymers.

Influence of the Bromine Substituent on Ligand Conformation

The bromine atom at the 6-position of the pyridine ring exerts a notable influence on the electronic properties and steric profile of the this compound ligand. This substituent can affect the conformation of the ligand and the resulting crystal packing of its metal complexes. The electron-withdrawing nature of the bromine atom can impact the acidity of the carboxylic group and the stability of the metal-ligand bonds.

Furthermore, the bromine atom can participate in non-covalent interactions, such as halogen bonding (Br···O or Br···π interactions), which can play a role in the supramolecular assembly of the complexes in the solid state. iucr.orgnih.gov For example, in a copper(II) complex of this compound, a Br···π interaction was identified as a key factor in the magnetic exchange pathway. iucr.orgnih.gov The steric bulk of the bromine atom can also influence the coordination geometry and the accessibility of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often with control of pH. Characterization of the resulting complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Cobalt(II) Complexes

Cobalt(II) complexes with this compound have been synthesized and structurally characterized. A notable study revealed the formation of two polymorphs of [Co(6-Brpic)₂(H₂O)₂]·3H₂O. researchgate.net The specific polymorph obtained, either triclinic or monoclinic, was found to be dependent on the pH of the reaction solution. researchgate.netsci-hub.st In both polymorphs, the 6-bromopicolinate ligand acts as an N,O-chelating agent, and the cobalt(II) ion exhibits an octahedral coordination geometry, with the coordination sphere completed by two water molecules. researchgate.net The primary difference between the polymorphs lies in their crystal packing, which is influenced by hydrogen bonding and π–π stacking interactions. researchgate.net

Table 1: Crystallographic Data for Cobalt(II) Complexes of this compound

| Formula | Crystal System | Space Group | pH of Synthesis | Reference |

| [Co(6-Brpic)₂(H₂O)₂]·3H₂O | Triclinic | P-1 | 6 | researchgate.net |

| [Co(6-Brpic)₂(H₂O)₂]·3H₂O | Monoclinic | C2/c | 8 | researchgate.net |

Nickel(II) Complexes

Similar to cobalt(II), nickel(II) forms well-defined complexes with this compound. Research has described the synthesis and characterization of pseudopolymorphs of nickel(II) complexes, specifically [Ni(6-Brpic)₂(H₂O)₂]·3H₂O and [Ni(6-Brpic)₂(H₂O)₂]·H₂O. irb.hrresearchgate.net These complexes differ in the number of co-crystallized water molecules. researchgate.net In both structures, the nickel(II) ion is in an octahedral environment, coordinated by two N,O-chelating 6-bromopicolinate ligands and two water molecules. researchgate.netirb.hr The formation of these pseudopolymorphs highlights the role of solvent molecules in the crystal engineering of these systems.

Table 2: Nickel(II) Complex Pseudopolymorphs with this compound

| Formula | Hydration State | Reference |

| [Ni(6-Brpic)₂(H₂O)₂]·3H₂O | Trihydrate | irb.hrresearchgate.net |

| [Ni(6-Brpic)₂(H₂O)₂]·H₂O | Monohydrate | irb.hrresearchgate.net |

Manganese(II) Complexes

Manganese(II) complexes of this compound have also been synthesized and investigated. omu.edu.tr These complexes are of interest for their potential applications, including as optical materials. omu.edu.trbilecik.edu.tr The synthesis typically involves the reaction of a manganese(II) salt with this compound. Spectroscopic and X-ray diffraction studies have confirmed the coordination of the ligand to the manganese(II) center. omu.edu.tr The structural details of these complexes are crucial for understanding their properties and potential functionalities. rsc.orgresearchgate.net

Table 3: Investigated Properties of Manganese(II) Complexes with this compound

| Property | Method of Investigation | Findings | Reference |

| Molecular Structure | X-ray Diffraction (XRD) | Determination of coordination geometry and bond parameters. | omu.edu.tr |

| Spectral Properties | Fourier-Transform Infrared (FT-IR) and UV-Vis Spectroscopy | Characterization of ligand coordination and electronic transitions. | omu.edu.tr |

| Optical Properties | Nonlinear Optical (NLO) measurements, Density Functional Theory (DFT) | Potential for application as optical materials. | omu.edu.trbilecik.edu.tr |

Zinc(II) Complexes

This compound readily forms complexes with zinc(II). omu.edu.tr These complexes are synthesized by reacting this compound with a zinc(II) salt, such as zinc acetate (B1210297), often in a methanol (B129727)/water solution. The resulting structures have been analyzed using techniques like X-ray diffraction (XRD), Fourier-transform infrared (FT-IR), and UV-Vis spectroscopy. omu.edu.tr

In these complexes, the 6-bromopicolinate ligand coordinates to the Zn(II) ion as a bidentate N,O-donor. researchgate.net A common resulting structure is a distorted octahedral geometry around the central zinc ion. For example, in the mononuclear complex [Zn(6-Brpic)₂(H₂O)₂], the zinc center is coordinated by two 6-bromopicolinate ligands and two water molecules. The coordination through the pyridine nitrogen and carboxylate oxygen atoms is confirmed by spectroscopic analysis. These zinc complexes have garnered interest for their potential as nonlinear optical (NLO) materials. omu.edu.trsakarya.edu.tr

| Compound Formula | Coordination Geometry | Key Structural Features | Potential Application |

|---|---|---|---|

| [Zn(6-Brpic)₂(H₂O)₂] | Distorted Octahedral | Mononuclear complex; two bidentate 6-Brpic ligands and two aqua ligands. | Nonlinear Optics omu.edu.tr |

Copper(II) Complexes

Copper(II) complexes with this compound have been synthesized and structurally characterized, revealing diverse coordination environments. The reaction of copper(II) sulfate (B86663) with this compound in an aqueous solution yields the complex [Cu(6-Brpic)₂(H₂O)]. iucr.org

X-ray crystal structure analysis of [Cu(6-Brpic)₂(H₂O)] shows a trigonal-bipyramidal coordination for the copper(II) ion. iucr.org The 6-bromopicolinate ligands act in an N,O-chelated coordination mode. iucr.org Magnetic susceptibility studies of this complex indicate paramagnetic behavior above 100 K, with antiferromagnetic interactions occurring at lower temperatures. iucr.org The substituent bromine atom on the pyridine ring can lead to significant electronic and steric effects, contributing to structural diversity and the formation of 3D frameworks through bromine-mediated interactions. iucr.org

| Compound Formula | Coordination Geometry | Key Structural Features | Magnetic Properties |

|---|---|---|---|

| [Cu(6-Brpic)₂(H₂O)] | Trigonal-Bipyramidal | Mononuclear complex; two N,O-chelated 6-Brpic ligands and one aqua ligand. iucr.org | Antiferromagnetic interaction at low temperatures. iucr.org |

Supramolecular Assembly and Crystal Engineering of Complexes

The arrangement of metal complexes of this compound in the solid state is governed by principles of supramolecular chemistry and crystal engineering. The final architecture is influenced by factors such as pH, solvent, and the nature of intermolecular forces.

Polymorphism and Pseudopolymorphism in Metal Complexes

Polymorphism, the ability of a substance to exist in more than one crystal form, and pseudopolymorphism, where different crystal structures arise from the inclusion of solvent molecules (solvates), are observed in metal complexes of this compound.

The pH of the reaction solution is a critical parameter that can direct the formation of specific polymorphs. researchgate.net A study on cobalt(II) complexes with this compound demonstrated this influence clearly. researchgate.netgoogle.com The reaction of cobalt(II) acetate tetrahydrate and this compound in an aqueous solution at a pH of 6 resulted in a triclinic polymorph of [Co(6-Brpic)₂(H₂O)₂]·3H₂O. researchgate.net When the same reaction was conducted at a pH of 8, a different, monoclinic polymorph was obtained. researchgate.net Although both polymorphs feature an octahedral coordination around the cobalt(II) ion with N,O-chelation from the ligand, they differ in their crystal systems and packing, which is dictated by intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net

The solvent used during crystallization can be incorporated into the crystal lattice, leading to the formation of pseudopolymorphs. These solvent molecules can significantly alter the crystal packing through interactions like hydrogen bonding. grafiati.com Nickel(II) complexes of this compound exemplify this phenomenon. grafiati.comacs.org Two pseudopolymorphs, [Ni(6-Brpic)₂(H₂O)₂]·3H₂O and [Ni(6-Brpic)₂(H₂O)₂]·H₂O, have been characterized. researchgate.net Both forms have the same octahedral coordination geometry with N,O-chelation but differ in the number of co-crystallized water molecules. This difference in hydration leads to distinct hydrogen-bonding networks and, consequently, different crystal packing arrangements. researchgate.net The solvent can thus play a crucial role in defining the final supramolecular architecture. nih.gov

Intermolecular Interactions in Crystal Packing

The stability and structure of the crystalline lattices of this compound's metal complexes are determined by a variety of non-covalent intermolecular interactions.

π–π Stacking: Interactions between the aromatic pyridine rings of adjacent ligands are also a significant stabilizing force in the crystal packing of these complexes. researchgate.net

Halogen Bonding: The bromine atom on the picolinate (B1231196) ligand can participate in Br⋯O interactions, which help form hydrogen-bonded networks and contribute to the formation of distinct supramolecular architectures.

The interplay of these interactions, including C-H···O and C-H···π contacts, directs the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic configuration of the central metal ion in complexes of this compound dictates their magnetic and electronic properties. Studies have focused particularly on copper(II) complexes, which exhibit interesting magnetic behaviors and structural distortions.

Paramagnetic Behavior

The copper(II) complex with this compound, specifically [Cu(6-Brpic)₂(H₂O)], demonstrates paramagnetic behavior. iucr.org This property arises from the d⁹ electronic configuration of the Cu(II) ion, which possesses one unpaired electron. Magnetic susceptibility measurements confirm this paramagnetism at temperatures above 100 K. iucr.org

Antiferromagnetic Interactions

At lower temperatures, the magnetic behavior of the [Cu(6-Brpic)₂(H₂O)] complex becomes more complex. Below 100 K, the complex exhibits antiferromagnetic interactions. iucr.org This indicates a weak magnetic coupling between the unpaired electrons on adjacent copper(II) centers, which align in an anti-parallel fashion. This phenomenon is a common feature in polynuclear or closely packed mononuclear copper(II) complexes where pathways for magnetic exchange exist.

Table 2: Magnetic Properties of [Cu(6-Brpic)₂(H₂O)]

| Temperature Range | Magnetic Behavior | Description |

|---|---|---|

| > 100 K | Paramagnetic | Unpaired electron on Cu(II) ion aligns with an external magnetic field. iucr.org |

Jahn-Teller Distortions in Copper(II) Complexes

Copper(II) octahedral complexes are classic examples of systems that undergo Jahn-Teller distortions. wikipedia.orglibretexts.org The d⁹ electronic configuration results in a degenerate electronic ground state (specifically, an odd number of electrons in the e_g orbitals), which is unstable. libretexts.org To remove this degeneracy and achieve a lower energy state, the complex undergoes a geometric distortion. libretexts.org

This effect is evident in the structure of aquabis(6-bromopicolinato-κ²N,O)copper(II), [Cu(C₆H₃BrNO₂)₂(H₂O)]. Instead of a regular octahedral geometry, the Cu(II) center adopts a distorted trigonal-bipyramidal coordination. iucr.org This geometry is a direct consequence of the Jahn-Teller effect, which leads to an elongation of certain metal-ligand bonds to stabilize the system. The coordination sphere consists of two nitrogen atoms and three oxygen atoms from the two bidentate 6-bromopicolinate ligands and one water molecule, with bond lengths and angles that deviate significantly from an ideal geometry. iucr.org

Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials, offering unparalleled insight into the three-dimensional arrangement of atoms.

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for the unambiguous determination of molecular and crystal structures. For 6-Bromopicolinic acid and its coordination complexes, SC-XRD provides precise data on bond lengths, bond angles, and supramolecular architecture. mdpi.com

Studies on metal complexes of this compound have successfully employed this technique to elucidate their coordination chemistry. For instance, the molecular structures of Manganese(II) and Zinc(II) complexes were determined using SC-XRD. researchgate.netsakarya.edu.tr Similarly, analysis of Cobalt(II) and Nickel(II) complexes revealed an octahedral coordination geometry where the 6-bromopicolinate ligand coordinates to the metal center in an N,O-chelated fashion. researchgate.netirb.hr In a Copper(II) complex with this compound, SC-XRD analysis showed a trigonal-bipyramidal geometry. iucr.org

The crystal structure of this compound itself has been determined, providing fundamental data for understanding its solid-state behavior. researchgate.net The key crystallographic parameters are detailed in the table below.

Table 1: Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ (No. 33) |

| a (Å) | 14.3975(12) |

| b (Å) | 7.5773(7) |

| c (Å) | 12.2500(10) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1336.4(2) |

| Z | 8 |

| Temperature (K) | 150(2) |

Data sourced from reference researchgate.net

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, which may exhibit distinct physical properties. While single crystals are not always available, PXRD can confirm the phase purity of a bulk sample and distinguish between different polymorphs or pseudopolymorphs (forms containing solvent molecules in the crystal lattice). nih.govgrafiati.com

In the context of this compound, PXRD is used to characterize its metal complexes. researchgate.net For example, triclinic and monoclinic polymorphs of a Cobalt(II) complex with this compound were synthesized, which could be distinguished by their diffraction patterns. researchgate.netresearchgate.net The formation of these polymorphs was found to be dependent on the pH of the crystallization solution. researchgate.netresearchgate.net PXRD, often used in conjunction with thermal analysis techniques like Differential Scanning Calorimetry (DSC), helps to confirm the lattice stability and identify any phase transitions that occur upon heating. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and studying molecular interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. bilecik.edu.trresearchgate.net The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid and bromopyridine moieties. spectroscopyonline.com

Key diagnostic peaks for a carboxylic acid include a very broad O-H stretching band due to hydrogen bonding, a strong C=O (carbonyl) stretching band, and a C-O stretching band. spectroscopyonline.com Upon coordination to a metal ion, the positions of these bands, particularly the carboxylate stretches, shift, providing evidence of metal-ligand binding. For instance, the difference (Δ) between the antisymmetric (νₐₛym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching frequencies of the carboxylate group can indicate its coordination mode (e.g., monodentate, bidentate). srce.hr Shifts in the pyridine (B92270) ring vibrations also confirm the involvement of the ring nitrogen in chelation. srce.hr

However, in some cases, such as with the different polymorphs of Cobalt(II) and pseudopolymorphs of Nickel(II) complexes of this compound, their FT-IR spectra were found to be very similar, making unambiguous distinction by this method alone challenging. researchgate.netresearchgate.net

Table 2: General Characteristic FT-IR Absorption Ranges for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3300 - 2500 | Very broad, indicates hydrogen-bonded dimer |

| C=O stretch | 1730 - 1700 | Strong absorption |

| C-O stretch | 1320 - 1210 | Strong absorption |

| O-H bend | 1440 - 1395 | Medium absorption |

| O-H wag | ~920 | Broad, out-of-plane bend |

Data based on general information for carboxylic acids from reference spectroscopyonline.com

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. srce.hr It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The technique has been successfully applied to the study of picolinic acid derivatives and their metal complexes. acs.orgsci-hub.stacs.org For example, Raman spectroscopy was used to compare the spectra of two different pseudopolymorphs of a Nickel(II) complex with a related picolinate (B1231196) ligand, aiding in their detailed characterization. acs.org The analysis of Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational bands. acs.orgsci-hub.st

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is used to study conjugation and charge-transfer interactions. The UV-Vis spectra of Mn(II) and Zn(II) complexes of this compound have been recorded and analyzed. researchgate.netsakarya.edu.tr These studies show absorption bands that can be attributed to π→π* transitions within the aromatic ring and ligand-to-metal charge transfer (LMCT) interactions. For a Zn(II) complex, the optical band gap energy was calculated from the UV-Vis spectrum to be 4.26 eV. sakarya.edu.tr The photochemical behavior of this compound, such as its photodehalogenation in water, is also investigated using electronic spectroscopy techniques. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. numberanalytics.com It is based on the magnetic properties of atomic nuclei, providing information about the chemical environment of individual atoms. numberanalytics.com

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the elucidation of the structure of this compound derivatives. The chemical shift (δ) of each proton signal is indicative of its local electronic environment.

For example, in the ¹H NMR spectrum of Methyl 6-bromopicolinate, a key derivative, the methyl protons (OCH₃) appear as a singlet at approximately 4.00 ppm. rsc.org The protons on the pyridine ring resonate at distinct chemical shifts, typically between 7.6 and 8.1 ppm, with their coupling patterns providing information about their relative positions. rsc.org For instance, the proton at the 3-position of the pyridine ring appears as a doublet of doublets around 8.10 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for Methyl 6-bromopicolinate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 4.00 | s |

| 3-pyr H | 8.10 | dd |

| 4-pyr H | 7.69 | t |

| 5-pyr H | 7.70 | dd |

Data recorded in CDCl₃-d₆ rsc.org

In the ¹³C NMR spectrum of Methyl 6-bromopicolinate, the carbonyl carbon of the ester group typically appears at a chemical shift of around 163.8 ppm. rsc.org The carbon atom bonded to the bromine (C-6) is observed at approximately 141.3 ppm, while the other pyridine ring carbons resonate at chemical shifts between 124.5 and 148.1 ppm. rsc.org The methyl carbon of the ester group has a characteristic signal around 52.8 ppm. rsc.org This detailed information is crucial for confirming the structure of this compound and its various derivatives. dtic.mil

Interactive Data Table: ¹³C NMR Data for Methyl 6-bromopicolinate

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.8 |

| C2 | 148.1 |

| C6 | 141.3 |

| C4 | 140.9 |

| C5 | 132.1 |

| C3 | 124.5 |

| OCH₃ | 52.8 |

Data recorded in DMSO-d₆ rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. These methods are particularly useful for characterizing the thermal stability and decomposition behavior of compounds like this compound and its complexes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This technique is essential for determining the thermal stability of this compound and its derivatives. google.com TGA curves provide information on decomposition temperatures and the presence of volatile components or solvent molecules within a crystal structure. 6-napse.com

For instance, TGA has been used to assess the stability of metal complexes of this compound. Studies on cobalt(II) and nickel(II) complexes with this compound have utilized TGA to confirm the number of co-crystallized water molecules and to study their thermal decomposition pathways. researchgate.netresearchgate.netresearchgate.net Similarly, TGA has been employed to characterize the thermal properties of reactive derivatives of 6-phenylethynyl picolinic acid, which is synthesized from this compound. dtic.mil

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. google.com DSC is used to detect and quantify phase transitions such as melting and crystallization, as well as to study decomposition processes. nih.govnih.gov

In the study of this compound derivatives, DSC provides valuable information on their thermal behavior. For example, DSC has been used to characterize the exothermic decomposition of phenylethynyl-terminated derivatives prepared from this compound. dtic.mil The technique has also been applied to study the thermal decomposition of metal complexes of this compound, often in conjunction with TGA, to provide a comprehensive understanding of their thermal stability and decomposition mechanisms. researchgate.netsrce.hr For example, DSC analysis of a copper(II) complex with a 6-hydroxypicolinate ligand showed two endothermic peaks corresponding to the release of picoline ligands and the subsequent decomposition of the hydroxypicolinate ligands. srce.hr

Surface Analysis Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) is greater than all other molecules in the crystal. The resulting three-dimensional surface provides a unique fingerprint of the molecular environment and the non-covalent interactions that govern the crystal packing.

The Hirshfeld surface is mapped with various properties, such as dnorm, shape index, and curvedness, to highlight specific intermolecular contacts. The dnorm value, in particular, is useful for identifying close intermolecular contacts, including hydrogen bonds and halogen bonds. It is a normalized contact distance that is color-coded on the surface: red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue areas show contacts longer than the van der Waals radii. nih.gov

In a study of a 6-bromo-substituted tetrahydroquinoline derivative, the Hirshfeld surface analysis revealed that H···H, Br···H/H···Br, and C···H/H···C interactions were the most significant contributors to the crystal packing, accounting for 36.9%, 28.2%, and 24.3% of the total interactions, respectively. nih.gov Similarly, for a related chloro-substituted compound, the dominant interactions were found to be H···H (34.2%), H···O/O···H (19.9%), and H···Cl/Cl···H (12.8%). nih.gov These findings underscore the importance of hydrogen bonding and halogen···hydrogen contacts in the solid-state assembly of such molecules.

The analysis of metal complexes involving this compound also highlights the utility of this method. Studies on cobalt(II) and nickel(II) complexes have utilized Hirshfeld surface analysis to understand the supramolecular architecture, which is often dominated by O-H···O hydrogen bonds and π–π stacking interactions. researchgate.net

The following interactive table provides a summary of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for compounds structurally related to this compound, illustrating the typical interactions that would be expected to stabilize its crystal structure.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of molecules. Studies on 6-Bromopicolinic acid and its derivatives, particularly its metal complexes, have leveraged DFT to predict and understand their behavior at a molecular level.

Geometry optimization calculations are performed to determine the lowest energy structure of a molecule. For this compound and its complexes, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. A notable study on novel Manganese(II) and Zinc(II) complexes of this compound employed the HSEh1PBE functional with the 6-311G(d,p) basis set for the ligand and the LanL2DZ basis set for the metals to optimize the molecular geometries. researchgate.netresearchgate.netresearchgate.net

DFT calculations are highly effective in predicting vibrational and electronic spectra, which can be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. For the Mn(II) and Zn(II) complexes of this compound, theoretical vibrational wavenumbers were obtained using the DFT/HSEh1PBE level of theory. researchgate.netresearchgate.net Such analyses help in the assignment of characteristic vibrational modes, such as the stretching frequencies of the carboxylate group, which shift upon coordination to a metal ion, confirming the binding mode of the ligand. researchgate.net Studies on related cobalt(II) complexes have also shown a strong correlation between DFT-calculated spectra and experimental findings. sci-hub.st

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. For the this compound complexes, TD-DFT calculations helped in understanding the electronic transitions, which are often charge-transfer in nature. researchgate.net The theoretical and experimental optical band gap energies for a Zn(II) complex of this compound were found to be 4.67 eV and 4.26 eV, respectively. researchgate.net This good agreement validates the computational methodology and provides insight into the electronic properties of the material.

The potential of this compound and its derivatives in optical materials has been a key area of investigation, with DFT calculations playing a central role in predicting their linear and nonlinear optical (NLO) properties.

Research on the Mn(II) and Zn(II) complexes of this compound has involved detailed theoretical analysis of various optical parameters using the HSEh1PBE functional. researchgate.net Key properties calculated include the refractive index (n), linear optical susceptibility (χ⁽¹⁾), and third-order nonlinear optical susceptibility (χ⁽³⁾). Furthermore, the first-order (β) and second-order (γ) hyperpolarizabilities, which are measures of the NLO response of a molecule, were also determined. researchgate.net

The computed hyperpolarizability values for the metal complexes suggested strong NLO activity, which was validated experimentally using techniques like the Kurtz-Perry powder test. For instance, the Mn(II) complex exhibited a high second-order hyperpolarizability, marking it as a promising candidate for NLO materials. researchgate.net

| Property | Experimental Value (in Ethanol) | Theoretical Value (in Gas Phase) |

|---|---|---|

| Refractive Index (n) | 1.581 | 1.58 |

| Linear Polarizability (α) | 31.73 x 10-24 esu | 36.07 x 10-24 esu |

| Linear Susceptibility (χ⁽¹⁾) | 14.58 x 10-2 esu | 18.35 x 10-2 esu |

| Second-Order Hyperpolarizability (γ) | 540.71 x 10-36 esu | 56.83 x 10-36 esu |

Molecular Dynamics Simulations (if applicable to specific research, e.g., complex stability)

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. This can include conformational changes, solvent effects, and the stability of complexes. Although MD simulations have been employed in studies of related systems, such as for polymers where this compound was a starting material for a monomer, specific and detailed MD simulation studies focusing on the complex stability of this compound itself are not extensively documented in the reviewed scientific literature. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (if relevant to specific research)

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemicals based on their molecular structure. These studies correlate structural or physicochemical descriptors of compounds with their observed properties. For this compound, while it is cited in literature that discusses QSPR, dedicated QSPR studies to predict its specific physical or chemical properties are not prominent in the available research. rsc.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a ligand and a biological target, such as a protein or enzyme.

While direct molecular docking studies of this compound as a standalone inhibitor are limited, its utility as a scaffold and precursor in the synthesis of biologically active molecules is highlighted in several computational studies. For example, derivatives of this compound have been synthesized and subjected to docking studies to explore their therapeutic potential.

Applications in Advanced Chemical Synthesis and Material Science

Building Block in Pharmaceutical Research

6-Bromopicolinic acid is a valued precursor in medicinal chemistry due to its utility in the synthesis of a wide array of biologically active molecules. The presence of the bromo substituent and the carboxylic acid on the pyridine (B92270) core allows for diverse chemical modifications, making it an essential component in the discovery of new therapeutic agents. ontosight.ai, chemimpex.com, cymitquimica.com

The unique structure of this compound facilitates its use in constructing novel and complex heterocyclic systems, which are foundational scaffolds in many pharmaceutical compounds. Researchers have employed this compound to create fused bicyclic ontosight.aia2bchem.com-triazoles, which are significant structural motifs in medicinal chemistry. acs.org In one such synthesis, this compound is coupled with a suitable acyl hydrazide, followed by cyclization to form the desired bicyclic triazole framework. acs.org This method is efficient and tolerates a wide range of functional groups, allowing for the creation of diverse compound libraries for drug discovery. acs.org Furthermore, it has been utilized in the synthesis of chiral 2,2'-dipyridylamines, another important class of ligands and structural units in pharmaceuticals. sigmaaldrich.com

As a versatile chemical intermediate, this compound is a starting point for a multitude of bioactive molecules. ontosight.ai Its role as a precursor is well-established, with applications in the synthesis of potential antiviral and antibacterial agents. ontosight.ai The reactivity of the bromine atom allows for its replacement through various coupling reactions, while the carboxylic acid group is readily converted into amides, esters, or other functional groups. This dual reactivity makes it an ideal precursor for creating complex molecules, including chelating agents designed for biomedical applications, such as actinide removal.

The scaffold of this compound is integral to the development of new anti-inflammatory agents. chemimpex.com It has been used as a key intermediate in the synthesis of benzothiazole (B30560) compounds, which have been investigated for their anti-inflammatory properties. google.com The synthetic route often involves a Suzuki coupling reaction, where the bromine atom on the picolinic acid ring is replaced with a substituted phenyl group to build the core of the target anti-inflammatory molecule. google.com Research into EP2 receptor antagonists as potential anti-inflammatory treatments for central nervous system diseases has also utilized similar brominated pyridine scaffolds, highlighting the importance of this structural class in the field. acs.org

In the field of oncology, this compound serves as a foundational component for the synthesis of potential anticancer agents. chemimpex.com Research has shown that derivatives of this compound may possess antitumor activity. smolecule.com For instance, it has been used in the synthesis of B-Cell Lymphoma 6 (BCL6) inhibitors, which are being explored as novel cancer therapeutics. sci-hub.se Additionally, the compound is a precursor for creating complex organometallic anticancer agents. Studies on organometallic Osmium(II) arene complexes have utilized picolinate (B1231196) derivatives, including those with bromo-substituents, to generate compounds with significant cytotoxicity against various cancer cell lines, such as ovarian and colon cancer cells. acs.org One derivative, (E)-N'-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide, has also been identified as a potential anticancer agent, though further investigation is needed. smolecule.com

This compound is a key starting material in the synthesis of compounds with potential neuroprotective effects. It has been directly investigated for its potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. In patented research, the compound was used as a precursor to create molecules aimed at treating neuronal damage following ischemia and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). google.com The synthetic pathway involved coupling this compound with an amine and then performing a Suzuki coupling to yield the final neuroprotective compound. google.com Derivatives similar to those synthesized from this compound have also shown promise in reducing nitric oxide production and pro-inflammatory cytokines in microglial cells, suggesting a potential therapeutic role in neurodegenerative disorders.

Building Block in Agrochemical Development

Beyond pharmaceuticals, this compound is an important raw material and intermediate for the agrochemical industry. ontosight.ai, a2bchem.com, lookchem.com Its structure is leveraged to create active ingredients for crop protection products. It is specifically used in the formulation of herbicides and fungicides. chemimpex.com The compound's utility is demonstrated in patents for the improved synthesis of 6-aryl-4-aminopicolinates, a class of modern herbicides. In these processes, a 4-amino-6-bromopicolinic acid derivative serves as a key intermediate, which is formed via halogen exchange from a fluoro-substituted precursor. google.com This highlights its role in producing effective and commercially significant agricultural chemicals.

Data Tables

Table 1: Applications of this compound in Synthesis

| Field | Application | Synthesized Compound/System Class | Research Finding | Citations |

|---|---|---|---|---|

| Pharmaceuticals | Synthesis of Heterocycles | Fused Bicyclic ontosight.aia2bchem.com-Triazoles | Serves as a key reactant for creating complex bicyclic systems for medicinal chemistry. | acs.org |

| Anti-inflammatory | Benzothiazole Derivatives | Used as a precursor in Suzuki coupling reactions to build potential anti-inflammatory agents. | google.com | |

| Anticancer | BCL6 Inhibitors, Organometallic Complexes | Employed to create inhibitors for cancer-related proteins and as a ligand in cytotoxic osmium complexes. | sci-hub.se, acs.org | |

| Neuroprotection | Aryl-substituted Pyridines | Acts as a starting material for compounds designed to treat neuronal damage and neurodegeneration. | google.com | |

| Agrochemicals | Herbicide Development | 6-Aryl-4-aminopicolinates | A brominated derivative is a key intermediate in the synthesis of this class of herbicides. | google.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-Acetamido-3-bromopicolinic acid |

| 6-Amino-3-bromopicolinaldehyde |

| 6-Amino-3-bromopicolinic acid |

| 6-Amino-5-bromopicolinic acid |

| 4-Amino-6-bromopicolinic acid |

| (E)-N'-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide |

| 6-Bromonicotinic acid |

| This compound |

| 6-Bromopyridine-2-carboxylic acid |

| 6-Bromopyridine-2-carboxylic acid methylamide |

| 6-(4-Phenoxyphenyl)pyridine-2-carboxylic acid methylamide |

| Carbonyl diimidazole (CDI) |

| 6-Chloropicolinic acid |

| 2-Chloronicotinic acid |

| Diisopropylethylamine (DIPEA) |

| (E)-N'-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide |

| Ethylenediamine |

| HBr (Hydrobromic acid) |

| Hydrazine |

| Methyl amine |

| Nitric oxide |

| Phenylboronic acid |

| 4-Phenoxyphenylboronic acid |

| Propylphosphonic anhydride (B1165640) (T3P) |

| Salicylic acid |

| Tetrakis(triphenylphosphine)palladium |

| Thionyl chloride (SOCl₂) |

Synthesis of Herbicidal Compounds

This compound serves as a crucial intermediate in the creation of novel herbicides. Its structure is incorporated into more complex molecules designed to mimic natural plant auxins, thereby disrupting normal growth processes in targeted weeds. researchgate.net Research has focused on modifying picolinic acid structures, including this compound, to develop new herbicidal compounds. researchgate.netmdpi.com For instance, it has been used in the synthesis of 6-(4-chlorophenyl)picolinic acid, a compound evaluated for its herbicidal properties. amazonaws.com The general approach involves Suzuki-Miyaura coupling reactions where the bromine atom at the 6-position is replaced with various aryl or heterocyclic groups to generate a library of potential auxin mimic herbicides. mdpi.comamazonaws.com

One area of investigation involves the synthesis of 6-indazolyl-2-picolinic acids, which have shown significant inhibitory activity against the root growth of various weeds. mdpi.com These compounds are designed by replacing the halogen at the 6-position of picolinic acid derivatives with an indazole group. mdpi.com Studies have indicated that these novel compounds can induce the upregulation of genes associated with ethylene (B1197577) production and abscisic acid (ABA) biosynthesis in plants, leading to rapid plant death through a mode of action that differs from other picolinic acid-based herbicides. mdpi.com

| Parent Compound | Synthesized Herbicide Derivative | Key Synthetic Step |

| This compound | 6-(4-chlorophenyl)picolinic acid | Suzuki-Miyaura coupling amazonaws.com |

| 4-amino-3,5-dichloro-6-bromopicolinic acid (hypothetical intermediate) | 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids | Nucleophilic substitution of the bromo group with indazole mdpi.com |

Synthesis of Fungicidal Agents

The versatility of this compound extends to the development of fungicidal agents. It is utilized as a key starting material in the synthesis of complex molecules with potential antifungal activity. chemimpex.com The synthetic strategy often involves the substitution of the bromine atom to introduce functionalities that are toxic to pathogenic fungi. researchgate.net For example, this compound can be a precursor in creating compounds that are tested for their efficacy against various fungal strains, contributing to the development of new crop protection solutions. researchgate.netgoogle.com While specific commercial fungicides directly synthesized from this compound are not extensively documented in the provided results, its role as a building block for creating novel fungicidal candidates is recognized in the agrochemical industry. chemimpex.comontosight.ai

Role in Coordination Polymer Design and Metal-Organic Frameworks (MOFs)

This compound is a significant ligand in the field of coordination chemistry, facilitating the design and synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). ontosight.aiconnectedpapers.com Its carboxylic acid and pyridine nitrogen atoms can chelate to metal ions, while the bromo substituent offers a site for further functionalization or can influence the resulting structure through halogen bonding. iucr.org The ability of this compound to form stable complexes with a variety of metal ions is a key factor in its utility. These coordination compounds can exhibit diverse topologies and properties, depending on the metal center and reaction conditions. iucr.orgacs.org Researchers have successfully used this compound as a building block to construct MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. ontosight.ai The presence of the bromine atom can also be exploited in post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the framework's properties. iastate.edu

Development of Novel Optical Materials from Metal Complexes

Metal complexes derived from this compound have shown promise in the development of novel optical materials. The interaction between the organic ligand and the metal center can give rise to interesting photophysical properties, including luminescence and nonlinear optical (NLO) behavior. For instance, manganese(II) and zinc(II) complexes of this compound have been synthesized and characterized for their potential as optical materials. orcid.orgresearchgate.net Studies have investigated the linear and nonlinear optical properties of these complexes, suggesting their candidacy for applications in optical devices. orcid.orgresearchgate.net Furthermore, platinum(II) complexes incorporating a derivative of this compound, 5-bromopicolinic acid, have been shown to exhibit bright assembly-induced luminescence with high emission quantum yields, making them attractive for use in flexible optical materials. bohrium.com Ruthenium complexes containing 6-bromo-2-pyridinecarboxylate have also been prepared and studied for their photochromic properties, which are relevant for light-responsive materials. acs.org

| Metal Complex | Potential Optical Application | Observed Property |

| Mn(II) and Zn(II) complexes of this compound | Nonlinear optical materials | Significant nonlinear optical (NLO) behavior orcid.orgresearchgate.net |

| Platinum(II) complex with 5-bromopicolinic acid | Flexible luminescent materials | Bright assembly-induced luminescence, high emission quantum yield bohrium.com |

| Ruthenium(II) complex with 6-bromo-2-pyridinecarboxylate | Photochromic materials | Photoinduced S-to-O isomerization acs.org |

Application in Polymer and Coating Materials

This compound and its derivatives are utilized in the development of specialized polymers and coating materials. chemimpex.com The incorporation of this compound into polymer backbones or as a functional additive can enhance the material's properties, such as thermal stability, flame retardancy, and resistance to degradation. The presence of the bromine atom is particularly advantageous for improving flame-retardant characteristics. While detailed examples of specific commercial polymers or coatings are not extensively provided, the fundamental chemical properties of this compound make it a valuable component for researchers in material science seeking to create advanced polymers with tailored functionalities. chemimpex.com

Environmental Photochemistry and Degradation Studies

Photodegradation Pathways in Aqueous Environments

The photodegradation of 6-bromopicolinic acid in water proceeds through a complex mechanism involving the cleavage of the carbon-bromine (C-Br) bond. nih.gov Studies have revealed that upon irradiation in aqueous solutions, the molecule undergoes both heterolytic and homolytic photodehalogenation. nih.gov This dual pathway distinguishes it from some other halogenated aromatic compounds. The process is initiated by the absorption of light, leading to an excited triplet state of the molecule. nih.gov This excited state is reactive and can trigger the scission of the C-Br bond, leading to the formation of various intermediates and subsequent degradation products. nih.govdntb.gov.ua The homolytic cleavage results in the formation of a carboxypyridyl radical and a bromine atom, which can then participate in further reactions. nih.gov